
4-Biphenylzinc bromide 0.5 M in Tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenylzinc bromide solution is an organozinc compound with the molecular formula C12H9BrZn. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling reactions . This compound is known for its nucleophilic properties, making it a valuable reagent in the formation of carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Biphenylzinc bromide can be synthesized by reacting biphenyl mercury with zinc bromide. The reaction typically involves gradually adding zinc bromide to a stirred solution of biphenyl mercury under nitrogen protection. The reaction temperature and time are carefully controlled to ensure optimal yield .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of 4-Biphenylzinc bromide solution generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. The use of high-purity reagents and controlled environments is crucial to maintain the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Biphenylzinc bromide solution undergoes several types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions with various electrophiles, such as aryl halides.
Common Reagents and Conditions:
Reagents: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Conditions: These reactions typically occur under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and selectivity.
Major Products: The major products formed from these reactions are biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
4-Biphenylzinc bromide solution has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Wirkmechanismus
The mechanism of action for 4-Biphenylzinc bromide solution is based on its nucleophilic properties. It reacts with electrophiles, such as aryl halides, to form carbon-carbon bonds. The reaction mechanism involves the initial formation of a complex between 4-Biphenylzinc bromide solution and the electrophile, followed by the transfer of the organic group from 4-Biphenylzinc bromide solution to the electrophile .
Vergleich Mit ähnlichen Verbindungen
- Phenylzinc bromide solution
- 4-Fluorophenylzinc bromide solution
- Cyclohexylzinc bromide solution
Comparison: 4-Biphenylzinc bromide solution is unique due to its biphenyl structure, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc bromide, it offers enhanced stability and reactivity, making it a preferred choice for synthesizing complex organic molecules .
Eigenschaften
Molekularformel |
C12H9BrZn |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
zinc;phenylbenzene;bromide |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
PJCKUYSUPQKJDR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
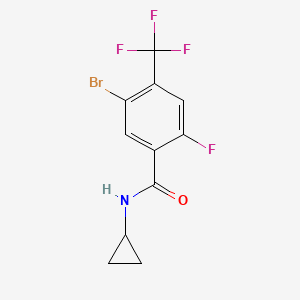


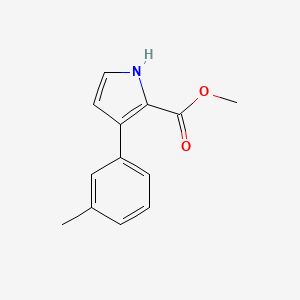
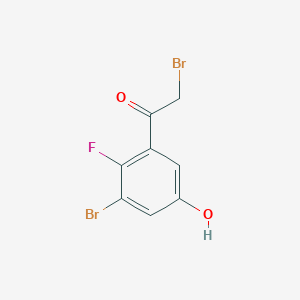
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
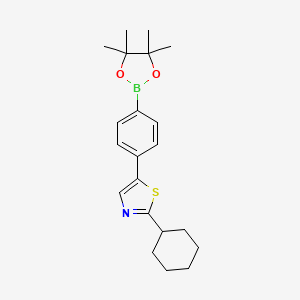

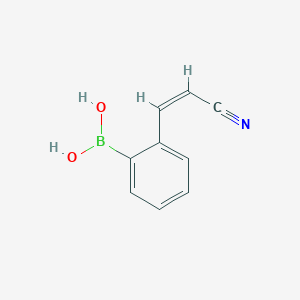
![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
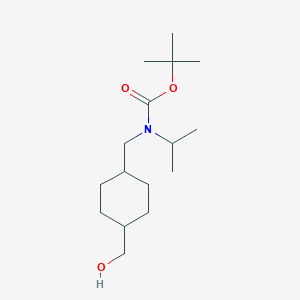
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)
![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
